1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a thiadiazole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. The thiophene ring can be introduced via a coupling reaction with a thiophene derivative. The final step involves the formation of the urea moiety through the reaction of the intermediate with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.
Chemical Reactions Analysis
Types of Reactions
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings may play a crucial role in binding to these targets, while the urea moiety could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and thiophene derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- Thiophene-2-carboxylic acid
Uniqueness
1-(5-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both thiadiazole and thiophene rings, along with the urea moiety, allows for a wide range of potential interactions and applications.
Properties
IUPAC Name |
1-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S3/c19-10(18-5-1-2-6-18)8-22-13-17-16-12(23-13)15-11(20)14-9-4-3-7-21-9/h3-4,7H,1-2,5-6,8H2,(H2,14,15,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNOVRXUUHXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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